tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by the presence of tert-butyl, dichloro, and iodo substituents on the indole ring, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole derivatives.
Halogenation: The indole core is subjected to halogenation reactions to introduce chlorine and iodine atoms at specific positions on the ring.
tert-Butyl Protection: The carboxyl group is protected using tert-butyl groups to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Stille coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the indole core allows it to bind to various enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate
- tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate is unique due to the specific combination of tert-butyl, dichloro, and iodo substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl 5,6-dichloro-3-iodoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2INO2/c1-13(2,3)19-12(18)17-6-10(16)7-4-8(14)9(15)5-11(7)17/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLSOWKIWHDXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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